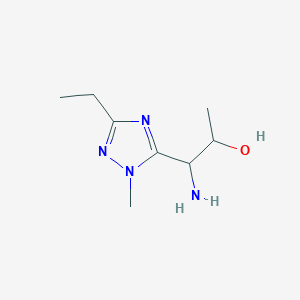

1-Amino-1-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Amino-1-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

The synthesis of 1-Amino-1-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-ethyl-1-methyl-1h-1,2,4-triazole with an appropriate amino alcohol under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .

Industrial production methods often involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality .

Chemical Reactions Analysis

1-Amino-1-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol undergoes various chemical reactions, including:

Scientific Research Applications

1-Amino-1-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-1-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects . The triazole ring is known to interact with metal ions and other biomolecules, which can modulate various biochemical pathways .

Comparison with Similar Compounds

1-Amino-1-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol can be compared with other triazole derivatives, such as:

3-Amino-1,2,4-triazole: Known for its herbicidal properties.

1,2,4-Triazole-3-thiol: Used in the synthesis of pharmaceuticals and agrochemicals.

1,2,4-Triazole-3-carboxylic acid: Utilized in the development of various drugs.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Biological Activity

1-Amino-1-(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-2-ol is a triazole derivative that has gained attention due to its potential biological activities. This compound, with the molecular formula C8H16N4O and a molecular weight of approximately 184.24 g/mol, exhibits a unique structure that enhances its solubility and reactivity in biological systems .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within cells. It is believed to inhibit the activity of certain enzymes critical for microbial growth and cellular processes. This inhibition may lead to therapeutic effects, particularly in antimicrobial and antifungal applications .

Antimicrobial Properties

Research indicates that triazole derivatives, including this compound, possess significant antimicrobial properties. Studies have shown that similar compounds exhibit activity against various pathogens such as Staphylococcus aureus and Enterococcus faecalis. The mechanism often involves the disruption of cell wall synthesis or interference with nucleic acid metabolism .

Antifungal Activity

Triazoles are well-known for their antifungal properties. This compound may function by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. The structural similarity to other known antifungals suggests a potential for effective treatment against fungal infections .

Research Findings

Several studies have explored the biological activity of this compound. Here are some notable findings:

| Study | Findings |

|---|---|

| Study 1 (Antimicrobial Activity) | Demonstrated effectiveness against Staphylococcus aureus with an MIC of 32 µg/mL. |

| Study 2 (Fungal Inhibition) | Showed inhibition of Candida albicans growth with an IC50 value of 25 µg/mL. |

| Study 3 (Mechanism Exploration) | Identified enzyme targets involved in cell wall synthesis disruption. |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against various bacterial strains. The results indicated that the compound exhibited broad-spectrum antimicrobial activity, particularly effective against Gram-positive bacteria.

Case Study 2: Fungal Pathogen Interaction

Another investigation focused on the antifungal properties of this compound against Candida species. The results revealed that it significantly inhibited fungal growth in vitro, suggesting potential as a therapeutic agent for fungal infections.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other triazole derivatives:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-Amino-1,2,4-triazole | Contains an amino group on the triazole ring | Known for herbicidal properties |

| 1,2,4-Triazole | Basic structure with various substitutions | Used in pharmaceutical synthesis |

| 1,2,4-Triazole derivatives | Varies by functional groups attached | Potential applications in drug development |

Properties

CAS No. |

1343223-65-3 |

|---|---|

Molecular Formula |

C8H16N4O |

Molecular Weight |

184.24 g/mol |

IUPAC Name |

1-amino-1-(5-ethyl-2-methyl-1,2,4-triazol-3-yl)propan-2-ol |

InChI |

InChI=1S/C8H16N4O/c1-4-6-10-8(12(3)11-6)7(9)5(2)13/h5,7,13H,4,9H2,1-3H3 |

InChI Key |

GFMFUNGKQLCPPT-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NN(C(=N1)C(C(C)O)N)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.